molecular formula C14H11ClO2 B6395891 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% CAS No. 1261937-98-7

6-Chloro-2-(2-methylphenyl)benzoic acid, 95%

Cat. No. B6395891
CAS RN: 1261937-98-7
M. Wt: 246.69 g/mol
InChI Key: PEHUFURRMJISET-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methylphenyl)benzoic acid (6-CMB) is a synthetic compound that has been studied extensively in recent years. It is a white crystalline solid with a melting point of 243-244 °C. 6-CMB has a variety of applications in scientific research, including as an inhibitor of enzymes, as an antioxidant, and as a stabilizing agent.

Scientific Research Applications

6-Chloro-2-(2-methylphenyl)benzoic acid, 95% has a variety of applications in scientific research. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), and as an antioxidant. 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% has also been used as a stabilizing agent in the production of biodegradable polymers. Additionally, 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% has been used in the study of the effects of oxidative stress on cells, as well as in the study of the effects of drugs on the nervous system.

Mechanism of Action

6-Chloro-2-(2-methylphenyl)benzoic acid, 95% has been shown to act as an inhibitor of enzymes, such as COX-2, by binding to the active site of the enzyme and blocking its activity. 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% has also been shown to act as an antioxidant by scavenging reactive oxygen species (ROS) and preventing oxidative damage to cells. Additionally, 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% has been shown to act as a stabilizing agent in the production of biodegradable polymers, by preventing the polymer from degrading too quickly.
Biochemical and Physiological Effects
6-Chloro-2-(2-methylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. Additionally, 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% has been shown to protect cells from oxidative damage, and to have neuroprotective effects. 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% has also been shown to reduce the risk of cancer, and to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

The use of 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% is stable and can be stored for long periods of time. The main limitation of 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% is that it is not water-soluble, which can limit its use in certain experiments.

Future Directions

The potential future directions for the use of 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% include its use in the development of new drugs and therapies for the treatment of diseases, such as cancer and inflammation. Additionally, 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% could be used in the development of new biodegradable polymers, as well as in the development of new methods for the detection and quantification of ROS. Furthermore, 6-Chloro-2-(2-methylphenyl)benzoic acid, 95% could be used in the study of the effects of oxidative stress on cells, as well as in the study of the effects of drugs on the nervous system.

Synthesis Methods

6-Chloro-2-(2-methylphenyl)benzoic acid, 95% can be synthesized from 2-methylphenylbenzoic acid and a chlorinating agent, such as phosphorus oxychloride. The reaction of the two compounds produces 6-Chloro-2-(2-methylphenyl)benzoic acid, 95%, which is then purified by recrystallization. The purity of the final product can be verified using high-performance liquid chromatography (HPLC).

properties

IUPAC Name

2-chloro-6-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-5-2-3-6-10(9)11-7-4-8-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHUFURRMJISET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688595
Record name 3-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-98-7
Record name 3-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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